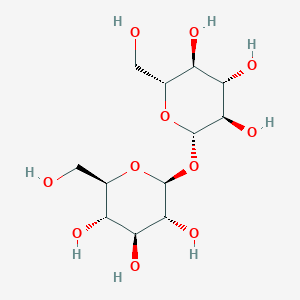
Thallium hexafluorophosphate
Übersicht
Beschreibung
Thallium hexafluorophosphate, also known as Thallium(I) hexafluorophosphate(V), is a chemical compound with the molecular formula F6PTl . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Thallium hexafluorophosphate is represented by the SMILES notation [Tl+].FP-(F)(F)(F)F . This indicates that the thallium ion (Tl+) is associated with a hexafluorophosphate ion (PF6-).Chemical Reactions Analysis
While specific chemical reactions involving Thallium hexafluorophosphate are not detailed in the search results, Thallium has been shown to be an oxidation catalyst for hydrogen fluoride and nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
Thallium(18-crown-6) hexafluorophosphate exhibits a unique structure as revealed through X-ray diffraction analysis. The Tl+ ion is encapsulated by six oxygen atoms of 18-crown-6 and three fluorine atoms of hexafluorophosphate, forming a sandwiched structure. This compound's structural insights contribute to understanding coordination chemistry and molecular interactions (Liu, 2003).
Chemical Synthesis
Thallium(I) hexafluorophosphate is utilized as a halogen abstraction agent in the synthesis of sigma-arylalkynyl complexes of bipyridyltricarbonylrhenium(I). This method offers a simpler, one-pot preparation with higher yields compared to traditional approaches, demonstrating the compound's utility in organometallic chemistry (Liddle et al., 2007).
Environmental and Health Monitoring
A novel probe based on oxidative hydrolysis of rhodamine–hydroxamate was developed for selective and sensitive detection of thallium ions. This probe can be used for the rapid screening of elevated urinary thallium levels, indicating its potential in environmental monitoring and health diagnostics (Yoo et al., 2021).
Analytical Chemistry
In the field of analytical chemistry, thallium hexafluorophosphate plays a role in the spectrofluorimetric determination of thallium. This method has been used to detect thallium in trace amounts, demonstrating the compound's effectiveness in sensitive and precise measurements (Kirkbright et al., 1965).
Oxidation Reactions
Thallium(III) hexafluorouranate(V) is involved in the oxidation of certain organic compounds like dimethyl sulphide, trimethylamine, and trimethylphosphine. These oxidation reactions are important for understanding the chemical behavior of thesesubstances and the potential applications of thallium hexafluorophosphate in organic synthesis and material science (Siddique & Winfield, 1989).
Environmental Analysis
In environmental analysis, thallium hexafluorophosphate is used in techniques such as sequential injection dispersive liquid–liquid microextraction for thallium preconcentration and determination. This method, utilizing ionic liquids like hexafluorophosphate, enhances the efficiency and accuracy of thallium detection in environmental samples (Anthemidis & Ioannou, 2012).
Sensor Technology
In sensor technology, thallium hexafluorophosphate is employed in the development of ratiometric phosphorescent probes. These probes, used for thallium detection in various samples like serum, water, and soil, showcase the compound's significance in advanced sensing technologies (Lu et al., 2018).
Wirkmechanismus
Target of Action
Thallium hexafluorophosphate is a compound that primarily targets neuronal cells . It is known to have a significant impact on the hypothalamic GT1-7 neuronal cell line .
Mode of Action
The compound interacts with its targets by inducing oxidative stress-related apoptosis . Both monovalent (Tl(I)) and trivalent (Tl(III)) states of thallium have been observed to cause decreased cell viability and increased cytotoxicity . Tl(III) has been found to be more cytotoxic than Tl(I), as indicated by extracellular lactate dehydrogenase levels .
Biochemical Pathways
Thallium hexafluorophosphate affects the biochemical pathways related to oxidative stress and apoptosis . Both Tl(I) and Tl(III) treatments induce caspase 3 activity, DNA fragmentation, malondialdehyde (MDA) production, and superoxide dismutase activity in the cells . MDA production was higher after Tl(III) treatment than after Tl(I) treatment .
Pharmacokinetics
It is known that tl(iii) enters gt1-7 cells later than tl(i) and has a delayed onset of toxicity . This effect is enhanced by co-treatment with maltol or citric acid, which promote the influx of metallic elements into the cells .
Result of Action
The molecular and cellular effects of thallium hexafluorophosphate’s action include decreased cell viability, increased cytotoxicity, induction of caspase 3 activity, DNA fragmentation, and increased production of MDA . These effects are indicative of oxidative stress-related apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thallium hexafluorophosphate. For instance, the presence of antioxidants such as mannitol, ascorbic acid, or tocopherol can significantly attenuate the thallium-induced decrease in GT1-7 cell numbers . Furthermore, the compound’s toxicity can be influenced by the development of mining and metallurgical industry and its wide application in the field of high technologies .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Thallium hexafluorophosphate are not detailed in the search results, Thallium and its compounds have been studied for their potential use in various fields. For instance, Thallium has been used in cardiovascular scintigraphy and for the diagnosis of malignant tumors .
Eigenschaften
IUPAC Name |
thallium(1+);hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P.Tl/c1-7(2,3,4,5)6;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBCOUMLHRKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlPF6, F6PTl | |
| Record name | thallium(I) hexafluorophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447852 | |
| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.348 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium hexafluorophosphate | |
CAS RN |
60969-19-9 | |
| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lambda1-thallanylium hexafluoro-lambda5-phosphanuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does thallium hexafluorophosphate enable the formation of cationic organometallic complexes?
A1: Thallium hexafluorophosphate acts as a halide abstracting agent in organometallic synthesis [, , ]. It reacts with metal complexes containing halide ligands (like chloride or bromide) to form insoluble thallium halide (TlX) as a precipitate. This drives the equilibrium towards the formation of the desired cationic organometallic complex with a hexafluorophosphate (PF6-) counterion. For instance, in the synthesis of cationic η2-arsinocarbene complexes of tungsten, thallium hexafluorophosphate is used to abstract chloride from the starting carbyne complex, enabling the coordination of the arsinocarbene ligand [].
Q2: Why is hexafluorophosphate often chosen as the counterion in these reactions?
A2: Hexafluorophosphate (PF6-) is a weakly coordinating anion, meaning it exhibits a low tendency to bind to the cationic metal center [, , ]. This is crucial in organometallic chemistry, as it allows the metal center to readily interact with other ligands or substrates, facilitating further reactivity.
Q3: Are there any safety concerns associated with the use of thallium hexafluorophosphate?
A3: Yes, thallium compounds, including thallium hexafluorophosphate, are known to be highly toxic []. Extreme caution should be exercised during handling, and appropriate personal protective equipment should always be used. Waste disposal must be carried out according to regulations for hazardous materials.
Q4: Can you provide an example of a reaction where thallium hexafluorophosphate plays a crucial role in achieving a specific transformation?
A4: In a study on platinum and palladium complexes [], researchers utilized thallium hexafluorophosphate to convert 2-σ-butadienyl complexes to cationic (1,2,3-η)-trans-butadienyl complexes. The abstraction of the chloride ligand by TlPF6 allowed for the rearrangement of the butadienyl ligand, demonstrating its utility in promoting specific structural changes in organometallic species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)











